Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of a thieno[2,3-b]pyridine derivative followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce an alcohol derivative.
Scientific Research Applications
Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Another brominated heterocyclic compound with similar reactivity.
Thieno[2,3-b]pyridine Derivatives: Compounds with the same core structure but different substituents.
Uniqueness
Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
514182-48-0 |
---|---|
Molecular Formula |
C10H8BrNO3S |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
ethyl 3-bromo-7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-2-15-10(13)8-7(11)6-4-3-5-12(14)9(6)16-8/h3-5H,2H2,1H3 |
InChI Key |
DTQFDIKLQCMMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)[N+](=CC=C2)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.